Impact of 2-Fluoro Substitution on Melting Point and Crystallinity Compared to the Chloro Analog
The presence of a 2-fluoro substituent in 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline results in a quantifiably different solid-state profile compared to its 2-chloro-substituted analog, 2-Chloro-N-(2-hydroxyethyl)-4-nitroaniline. This difference, as measured by melting point, can influence purification, handling, and formulation workflows. The target compound exhibits a melting point of 77-81°C, whereas the chloro analog (with a chlorine at the 2-position and nitro at the 4-position) has a reported melting point of 104-108°C . The ~27°C lower melting point of the fluoro derivative suggests weaker intermolecular forces in the crystal lattice, which may translate to different solubility profiles in organic solvents, a critical parameter for reaction optimization.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 77-81°C |
| Comparator Or Baseline | 2-((4-Chloro-2-nitrophenyl)amino)ethanol: 104-108°C |
| Quantified Difference | Approximately 27°C lower for the target compound |
| Conditions | Standard melting point determination |
Why This Matters
A 27°C difference in melting point can dictate the choice of recrystallization solvents, storage conditions, and even the physical form (e.g., powder flowability) for downstream processing, making direct interchange of these intermediates a significant risk to process consistency.
